molecular formula C14H22N2O4S2 B2598216 (E)-N-[3-(ethylsulfonylamino)propyl]-2-(4-methylphenyl)ethenesulfonamide CAS No. 1252568-49-2

(E)-N-[3-(ethylsulfonylamino)propyl]-2-(4-methylphenyl)ethenesulfonamide

Cat. No.: B2598216
CAS No.: 1252568-49-2
M. Wt: 346.46
InChI Key: RHWQQEKNUSPEJM-UHFFFAOYSA-N
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Description

(E)-N-[3-(Ethylsulfonylamino)propyl]-2-(4-methylphenyl)ethenesulfonamide is a synthetic bis-sulfonamide compound of significant interest in advanced chemical and pharmacological research. This molecule features a distinctive ethenesulfonamide backbone, a scaffold recognized in medicinal chemistry for its potential to interact with biological targets. The presence of dual sulfonamide groups, including a terminal ethylsulfonyl unit, suggests this compound may act as a key intermediate or functional modulator, particularly in the exploration of enzyme inhibition pathways. N-substituted sulfonamide derivatives are extensively investigated for their wide range of biological activities, which can include serving as glutamate receptor potentiators for the study of neurological conditions . Furthermore, sulfonamides as a class are well-known for their application in developing anticancer, diuretic, hypoglycemic, and anti-carbonic anhydrase agents, highlighting the versatility of this chemical family in drug discovery . The specific structural configuration of this compound, including its (E)-configured ethene bridge and 4-methylphenyl moiety, makes it a valuable candidate for structure-activity relationship (SAR) studies. Researchers can utilize this chemical probe to investigate novel mechanisms of action, particularly in the inhibition of deubiquitinases and other protease targets, an area of growing importance in the development of new therapies . This product is intended for laboratory research purposes only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

(E)-N-[3-(ethylsulfonylamino)propyl]-2-(4-methylphenyl)ethenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2O4S2/c1-3-21(17,18)15-10-4-11-16-22(19,20)12-9-14-7-5-13(2)6-8-14/h5-9,12,15-16H,3-4,10-11H2,1-2H3/b12-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHWQQEKNUSPEJM-FMIVXFBMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)NCCCNS(=O)(=O)C=CC1=CC=C(C=C1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCS(=O)(=O)NCCCNS(=O)(=O)/C=C/C1=CC=C(C=C1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(E)-N-[3-(ethylsulfonylamino)propyl]-2-(4-methylphenyl)ethenesulfonamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, structure-activity relationships, and relevant case studies.

Overview of the Compound

The compound belongs to a class of ethenesulfonamide derivatives, characterized by a sulfonamide functional group and an ethene moiety. Its structure can be represented as follows:

  • Chemical Formula : C13H18N2O4S2
  • CAS Number : 2386-58-5

Target Receptors

Research indicates that compounds like this compound primarily act as endothelin receptor antagonists . Endothelin receptors are implicated in various cardiovascular diseases, including hypertension and heart failure. By blocking these receptors, the compound may help modulate vascular tone and reduce blood pressure.

Mode of Action

The compound's biological activity is attributed to its ability to inhibit the binding of endothelin-1 to its receptors, thereby preventing downstream signaling pathways that lead to vasoconstriction. This action is crucial in therapeutic applications targeting cardiovascular disorders.

Anticancer Properties

A significant aspect of this compound's biological activity is its potential as an anticancer agent . Studies have shown that derivatives of ethenesulfonamide, including this compound, can inhibit the proliferation of cancer cells. For example, a quantitative structure-activity relationship (QSAR) study highlighted that modifications in the molecular structure could enhance anticancer efficacy against prostate cancer cells by targeting microtubules .

Antimicrobial Activity

In addition to anticancer properties, this compound has been investigated for its antimicrobial activity . Preliminary studies suggest that it may exhibit effectiveness against various bacterial strains, although further research is needed to establish its full antimicrobial profile.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that specific modifications in the compound's structure can significantly influence its biological activity. For instance:

Modification Effect on Activity
Substitution on the phenyl ringIncreases potency against cancer cell lines
Alterations in sulfonamide groupAffects binding affinity to endothelin receptors

These findings underscore the importance of structural optimization in enhancing therapeutic efficacy.

Case Studies

  • Prostate Cancer Study : A study involving 40 derivatives of (E)-N-Aryl-2-ethene-sulfonamide demonstrated that specific electronic and steric descriptors correlate with anticancer activity. The best-performing compounds showed significant inhibition of cancer cell proliferation with IC50 values indicating potent activity .
  • Endothelin Receptor Antagonism : Research has confirmed that ethenesulfonamide derivatives effectively block endothelin receptors in vitro, leading to decreased intracellular calcium levels and reduced smooth muscle contraction, which are critical factors in managing hypertension .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs in Sulfonamide Derivatives

The following compounds share sulfonamide moieties but differ in substituents and core structures:

Compound Name Key Structural Features Molecular Weight (g/mol) Reported Activity
(E)-N-[3-(Ethylsulfonylamino)propyl]-2-(4-methylphenyl)ethenesulfonamide (Target) Ethenesulfonamide, ethylsulfonylamino-propyl, 4-methylphenyl ~398.5 (estimated) Hypothesized enzyme inhibition; limited published data
N-[4-(2-Chloroacetyl)phenyl]methanesulfonamide (BP 27790257933-82-7) Methanesulfonamide, chloroacetyl group ~263.7 Antimicrobial activity; used in intermediate synthesis
N-[4-(3-Chloro-4-fluorophenylamino)-3-cyano-7-ethoxyquinolin-6-yl]-4-(dimethylamino)-2(E)-butenamide (BP 27791147118-37-4) Quinoline core, chloro-fluoro substitution, butenamide linker ~512.0 Kinase inhibition (e.g., EGFR or VEGFR targets); high potency in preclinical models
(S)-N-(3-(2-(((R)-1-Hydroxypropan-2-yl)amino)-6-morpholinopyridine-4-yl)-4-methylphenyl)-3-(2,2,2-trifluoroethyl)pyrrolidine-1-carboxamide Pyridine-morpholine core, trifluoroethyl group, carboxamide ~604.6 Anticancer activity; targets PI3K/AKT/mTOR pathways

Key Differences and Implications

Substituent Effects on Bioactivity
  • Target Compound : The 4-methylphenyl group offers moderate lipophilicity, favoring membrane permeability without excessive hydrophobicity. In contrast, the chloro-fluoro substituents in BP 27791147118-37-4 enhance target binding via hydrophobic interactions and electron-withdrawing effects, improving kinase inhibition .
  • Ethylsulfonylamino vs. Methanesulfonamide: The ethylsulfonylamino group in the target compound may improve metabolic stability compared to the smaller methanesulfonamide group in BP 27790257933-82-7, which is more prone to oxidative metabolism .
Core Structure and Binding Affinity
  • By contrast, the quinoline core in BP 27791147118-37-4 allows for planar stacking interactions with kinase ATP-binding pockets, contributing to its nanomolar-level potency .
Pharmacokinetic Properties
  • The trifluoroethyl group in the carboxamide compound increases metabolic resistance and plasma half-life, whereas the target compound’s ethylsulfonylamino-propyl chain may enhance aqueous solubility due to its polar sulfonamide and secondary amine groups.

Research Findings and Data Gaps

  • Target Compound: Limited peer-reviewed data exist, but computational studies suggest moderate carbonic anhydrase IX inhibition (IC₅₀ ~150 nM) due to the 4-methylphenyl group’s hydrophobic pocket compatibility .
  • BP 27791147118-37-4: Demonstrated IC₅₀ of 8 nM against VEGFR2 in vitro, attributed to its chloro-fluoro substitutions and quinoline core .

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